molecular formula C44H18F12N4 B12340090 Meso-tetra (2,3,4-trifluorophenyl) porphine

Meso-tetra (2,3,4-trifluorophenyl) porphine

Cat. No.: B12340090
M. Wt: 830.6 g/mol
InChI Key: LJNDKSBQGRXRKX-UHFFFAOYSA-N
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Description

Molecular Architecture and Isomeric Configuration

The molecular architecture of this compound centers on a porphine core substituted at four meso positions with 2,3,4-trifluorophenyl groups. Each phenyl ring features fluorine atoms at the ortho, meta, and para positions, creating a highly electron-deficient macrocycle. The compound exists as a mixture of atropisomers due to hindered rotation of the aryl groups around the porphyrin-aryl single bonds. This atropisomerism arises from steric clashes between the fluorine substituents and adjacent pyrrole rings, which impose a high energy barrier to rotation (estimated >25 kcal/mol based on analogous systems).

The fluorine atoms induce a synergistic interplay of inductive electron withdrawal and steric effects. Density functional theory (DFT) calculations on similar fluoroporphyrins suggest that the 2,3,4-trifluorophenyl groups reduce the electron density at the porphyrin’s nitrogen centers by ~15% compared to non-fluorinated analogs. This electron deficiency enhances the compound’s Lewis acidity, making it a robust ligand for transition metals.

Crystallographic Analysis and Molecular Packing

Single-crystal X-ray diffraction studies of related fluorinated porphyrins provide indirect insights into the molecular packing of this compound. For example, the crystal structure of zinc meso-tetra(4-carboxyphenyl)porphyrin ($$ \text{ZnTCPP} $$) reveals a ruffled macrocycle with a mean plane deviation of 0.45 Å. In fluorinated analogs like meso-tetrakis(pentafluorophenyl)porphyrin, the macrocycle adopts a saddle-shaped distortion (puckering amplitude = 1.2 Å) due to steric repulsion between fluorine atoms and β-pyrrole hydrogens.

This compound likely exhibits similar nonplanar distortions, as evidenced by its atropisomeric mixture. The molecular packing is governed by weak C–F···H–C and C–F···π interactions, which stabilize a herringbone arrangement in the solid state. Comparative data for select fluoroporphyrins are summarized below:

Compound Macrocyclic Distortion Dominant Packing Interaction
Meso-tetra (2,3,4-TFP) Ruffled (predicted) C–F···H–C, C–F···π
Meso-tetrakis(pentafluoro) Saddle-shaped F···F, π-stacking
Meso-tetra(4-CF₃-Ph) Planar CF₃···π, van der Waals

Fluorine Substituent Effects on Macrocyclic Conformation

The 2,3,4-trifluorophenyl groups exert dual steric and electronic effects on the porphyrin macrocycle. Steric repulsion between ortho-fluorine atoms and β-pyrrole hydrogens forces the phenyl rings into a near-perpendicular orientation relative to the porphyrin plane (dihedral angle ≈85°). This distortion reduces π-conjugation between the aryl groups and the macrocycle, as evidenced by a 20 nm hypsochromic shift in the Soret band compared to meso-tetraphenylporphyrin.

Electron-withdrawing fluorine substituents also polarize the porphyrin π-system, increasing the oxidation potential by ~150 mV relative to non-fluorinated analogs. Nuclear magnetic resonance (NMR) studies of similar compounds reveal deshielding of pyrrolic protons by up to 0.5 ppm due to reduced ring current effects. These electronic perturbations enhance the compound’s suitability for applications requiring stable radical intermediates or charge-separated states.

Comparative Analysis with Related Fluorinated Porphyrins

This compound occupies a unique niche among fluorinated porphyrins. Compared to meso-tetrakis(pentafluorophenyl)porphyrin, it features fewer fluorine atoms per aryl group but a higher degree of ortho substitution. This structural difference translates to weaker π-stacking interactions (due to reduced perfluoroaryl character) but stronger dipole-dipole interactions from the asymmetric fluorine distribution.

In contrast to meso-tetra(4-trifluoromethylphenyl)porphyrin, which adopts a planar conformation, the 2,3,4-trifluorophenyl derivative’s steric bulk induces macrocyclic ruffling. This distortion alters metal-binding kinetics; for instance, zinc insertion into the fluorinated porphyrin occurs 50% faster than into its trifluoromethyl counterpart, likely due to reduced steric hindrance at the metal center.

The compound’s regiochemical complexity also distinguishes it from simpler fluoroporphyrins. Unlike meso-tetra(3,4,5-trimethoxyphenyl)porphyrin—which exhibits symmetrical substitution and no atropisomerism—the 2,3,4-trifluorophenyl groups create an asymmetric electronic environment, enabling selective functionalization at specific meso positions.

Properties

Molecular Formula

C44H18F12N4

Molecular Weight

830.6 g/mol

IUPAC Name

5,10,15,20-tetrakis(2,3,4-trifluorophenyl)-21,23-dihydroporphyrin

InChI

InChI=1S/C44H18F12N4/c45-21-5-1-17(37(49)41(21)53)33-25-9-11-27(57-25)34(18-2-6-22(46)42(54)38(18)50)29-13-15-31(59-29)36(20-4-8-24(48)44(56)40(20)52)32-16-14-30(60-32)35(28-12-10-26(33)58-28)19-3-7-23(47)43(55)39(19)51/h1-16,57,60H

InChI Key

LJNDKSBQGRXRKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C(=C(C=C7)F)F)F)C8=C(C(=C(C=C8)F)F)F)C=C4)C9=C(C(=C(C=C9)F)F)F)N3)F)F)F

Origin of Product

United States

Preparation Methods

Classical Adler-Longo Condensation Method

The Adler-Longo method remains the most widely employed approach for synthesizing meso-substituted porphyrins, including meso-tetra (2,3,4-trifluorophenyl) porphine. This one-pot condensation involves the reaction of pyrrole with 2,3,4-trifluorobenzaldehyde under refluxing acidic conditions.

Reaction Mechanism and Conditions

  • Reactants : Pyrrole and 2,3,4-trifluorobenzaldehyde in a 1:1 molar ratio.
  • Solvent : Propionic acid or dimethylformamide (DMF).
  • Acid Catalyst : Hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
  • Oxidation : Aerobic oxidation under reflux (120–140°C for 4–6 hours).

The reaction proceeds via tetrapyrromethane intermediates, which undergo cyclization and oxidation to form the porphyrin macrocycle. The electron-withdrawing fluorine substituents on the aldehyde lower the reactivity, necessitating prolonged reaction times compared to non-fluorinated analogs.

Yield Optimization

Initial yields using propionic acid were low (10–15%) due to side reactions and incomplete cyclization. Switching to DMF improved yields to 20–30% by enhancing solubility and stabilizing intermediates. Post-reaction purification via column chromatography (silica gel, chloroform/hexane) and recrystallization (methanol/dichloromethane) achieves >95% purity.

Table 1: Adler-Longo Method Optimization
Parameter Propionic Acid DMF Ionic Liquids
Yield 10–15% 20–30% 25–35%
Reaction Time (h) 6 4 3
Purity After Purification 90% 95% 92%

Modified Lindsey Method with Fluorinated Aldehydes

The Lindsey method, though less common for fluorinated porphyrins, has been adapted for this compound synthesis under milder conditions.

Key Modifications

  • Solvent : Dichloromethane (DCM) or chloroform.
  • Oxidant : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
  • Catalyst : BF₃·OEt₂ or TFA.

This method avoids high-temperature reflux, reducing decomposition of sensitive intermediates. Yields range from 15–20%, lower than the Adler-Longo method, but with superior control over regioselectivity.

Post-Synthetic Functionalization Strategies

Fluorination of Preformed Porphyrins

Meso-tetraphenylporphine can be fluorinated via electrophilic aromatic substitution using xenon difluoride (XeF₂) or fluorinating agents like Selectfluor®. However, this approach suffers from poor regioselectivity, often yielding mixtures of mono- to tetra-fluorinated products.

Advanced Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2020 study demonstrated a 30-minute synthesis in DMF at 150°C, achieving 28% yield with reduced side products.

Ionic Liquid-Mediated Synthesis

Using acidic ionic liquids like [HC₄im][CF₃CO₂] as solvents and catalysts improves yields to 25–35% while enabling recyclability of the solvent. This green chemistry approach minimizes waste and enhances reaction efficiency.

Challenges and Solutions in Synthesis

Atropisomer Formation

The steric bulk of 2,3,4-trifluorophenyl groups leads to atropisomerism, resulting in mixtures of αβαβ and αααα conformers. Chromatographic separation on silica gel or chiral stationary phases resolves these isomers.

Purification Difficulties

The hydrophobic nature of the compound complicates purification. Gradient elution (hexane → ethyl acetate) and size-exclusion chromatography are effective.

Table 2: Purity and Characterization Data
Characterization Method Key Data Source
HPLC Retention Time 12.4 min (C18 column, MeOH/H₂O 80:20)
¹⁹F NMR (CDCl₃) δ −136.5 to −164.0 ppm
MALDI-TOF MS m/z 830.62 [M]⁺

Scalability and Industrial Production

Frontier Specialty Chemicals and VulcanChem have scaled up synthesis using modified Adler-Longo protocols. Key considerations include:

  • Cost of Fluorinated Aldehydes : 2,3,4-Trifluorobenzaldehyde accounts for 70% of raw material costs.
  • Waste Management : Fluorinated byproducts require specialized disposal to prevent environmental contamination.

Scientific Research Applications

Photodynamic Therapy

Overview
Photodynamic therapy (PDT) utilizes photosensitizers like meso-tetra(2,3,4-trifluorophenyl) porphine to induce cytotoxic effects on cancer cells when exposed to light. The mechanism involves the generation of reactive oxygen species upon light activation, leading to cell death.

Case Studies

  • A study demonstrated that meso-tetra(2,3,4-trifluorophenyl) porphine exhibited significant photoactivity against LM3 murine mammary carcinoma cells. The compound's efficacy was linked to its uptake efficiency by the cells and the quantum yields of singlet oxygen generated during PDT .
  • Another investigation highlighted the compound's ability to induce tumor regression in murine models when administered intravenously followed by light exposure. Results indicated a marked decrease in tumor size and improved survival rates compared to controls .

Antimicrobial Applications

Overview
The photochemically-driven antimicrobial activity of porphyrins has been explored extensively. Meso-tetra(2,3,4-trifluorophenyl) porphine's structure allows it to act as an effective antimicrobial agent against various bacterial strains.

Case Studies

  • Research has shown that porphyrins can serve as coatings that exhibit antimicrobial properties when activated by visible light. Meso-tetra(2,3,4-trifluorophenyl) porphine demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • A comparative study of different fluorinated porphyrins revealed that those with trifluoromethyl substitutions exhibited enhanced antimicrobial efficacy due to improved light absorption characteristics and reactive oxygen species generation upon irradiation .

Material Science

Overview
In material science, meso-tetra(2,3,4-trifluorophenyl) porphine is utilized in the development of advanced materials such as sensors and photovoltaic devices due to its unique electronic properties.

Case Studies

  • The compound's electrochemical properties have been investigated for use in organic photovoltaics. Its ability to facilitate electron transfer makes it a candidate for enhancing the efficiency of solar cells .
  • A study focused on synthesizing combinatorial libraries based on meso-tetra(2,3,4-trifluorophenyl) porphine as a core platform for developing new materials with tailored functionalities. These libraries showed potential in binding biopolymers and improving drug delivery systems .

Biochemical Research

Overview
Meso-tetra(2,3,4-trifluorophenyl) porphine is also studied for its interactions with biomolecules such as DNA and proteins.

Case Studies

  • Investigations into the DNA-binding properties of various porphyrins have indicated that meso-tetra(2,3,4-trifluorophenyl) porphine can effectively interact with DNA structures. This interaction is crucial for understanding its potential as a therapeutic agent .
  • The compound has been utilized in studies examining its role in cellular signaling pathways and its effects on gene expression regulation through photodynamic mechanisms .

Summary Table of Applications

Application AreaDescriptionKey Findings
Photodynamic TherapyInduces cell death in cancer cells via light activationSignificant tumor regression observed in murine models
Antimicrobial ActivityActs as an antimicrobial agent under light exposureEffective against Gram-positive and Gram-negative bacteria
Material ScienceUsed in sensors and photovoltaic devicesEnhanced electron transfer properties noted for organic photovoltaics
Biochemical ResearchInteracts with DNA and proteinsEffective DNA binding and potential therapeutic applications identified

Mechanism of Action

The mechanism of action of meso-tetra (2,3,4-trifluorophenyl) porphine involves its ability to interact with molecular targets through its porphine ring. The compound can bind to metal ions, forming metalloporphyrin complexes that exhibit unique catalytic and electronic properties. In photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Electronic Features
Meso-tetra (2,3,4-trifluorophenyl) porphine 2,3,4-trifluorophenyl C₄₄H₁₈F₁₂N₄ 843.64 High electron-withdrawing effect; planar aggregation
Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine 2,3,5,6-tetrafluorophenyl C₄₄H₁₄F₁₆N₄ 902.58 Increased fluorine density; stronger electron withdrawal
Meso-tetra (2-fluorophenyl) porphine 2-fluorophenyl C₄₄H₂₆F₄N₄ 686.70 Reduced fluorine content; lower stability
Meso-tetra (4-fluorophenyl) porphine 4-fluorophenyl C₄₄H₂₆F₄N₄ 686.70 Para-fluorine substitution; distinct UV-vis absorption
Meso-tetra(o-dichlorophenyl) porphine 2,6-dichlorophenyl C₄₄H₂₂Cl₈N₄ 890.32 Chlorine substituents; altered redox behavior
Meso-tetra(4-carboxyphenyl)porphine (TCPP) 4-carboxyphenyl C₄₈H₃₈N₄O₈ 870.86 Carboxylic acid groups; enhanced solubility and MOF applications
Tetraphenylporphyrin (TPP) Phenyl C₄₄H₃₀N₄ 614.74 Baseline porphyrin; no electron-withdrawing groups


Key Findings :

  • Fluorine Density : Increasing fluorine atoms (e.g., tetrafluorophenyl vs. trifluorophenyl) amplifies electron-withdrawing effects, stabilizing the porphyrin core and red-shifting absorption spectra .
  • Substituent Position : 2,3,4-Trifluorophenyl derivatives exhibit stronger aggregation than para-substituted analogs (e.g., 4-fluorophenyl) due to steric and electronic effects .
  • Halogen Type: Chlorine substituents (e.g., o-dichlorophenyl) increase molecular weight and alter redox potentials but are less electron-withdrawing than fluorine .

Photophysical and Chemical Reactivity

Table 2: Photodynamic and Reactivity Comparisons

Compound Name Absorption Max (nm) Singlet Oxygen Yield (ΦΔ) Key Applications
This compound ~420, 550, 590 0.65–0.75 Organic electronics, photosensitizers
Meso-tetra (4-carboxyphenyl)porphine ~415, 515, 550 0.45–0.55 Metal-organic frameworks (MOFs), bioimaging
Meso-tetra(N-methyl-4-pyridyl) porphine (TMP) ~435, 565 0.85–0.90 Antimicrobial photodynamic therapy
Tetraphenylporphyrin (TPP) ~420, 515, 550 0.60–0.65 Catalysis, reference in photodynamic studies

Key Findings :

  • Singlet Oxygen Generation : Cationic porphyrins like TMP exhibit higher ΦΔ values (~0.85) due to improved solubility and cellular uptake, making them superior for photodynamic therapy .
  • Aggregation Effects : this compound’s planar structure promotes aggregation, reducing fluorescence quantum yield but enhancing photostability .
  • DNA Damage Mechanism : Sulfonated and carboxylated porphyrins (e.g., TCPP) induce DNA strand breaks predominantly via singlet oxygen, while TMP involves additional radical pathways .

Biological Activity

Meso-tetra (2,3,4-trifluorophenyl) porphine (TFPP) is a synthetic porphyrin that has garnered attention for its potential biological applications, particularly in photodynamic therapy (PDT) and its interaction with various biological systems. This article explores the biological activity of TFPP, focusing on its mechanisms of action, efficacy in cancer treatment, and interactions with cellular components.

  • Molecular Formula : C₄₄H₁₈F₁₂N₄
  • Molecular Weight : 830.62 g/mol
  • CAS Number : 1821342-32-8

TFPP is characterized by the presence of trifluoromethyl groups on the phenyl rings, which influence its photophysical properties and reactivity.

The biological activity of TFPP primarily revolves around its role as a photosensitizer in PDT. Upon activation by light of a specific wavelength, TFPP generates reactive oxygen species (ROS), which can induce cell death through necrosis or apoptosis. The efficiency of this process is influenced by several factors:

  • Light Wavelength : Optimal wavelengths for activation typically range from 400 nm to 700 nm.
  • Oxygen Availability : The presence of molecular oxygen is crucial for ROS generation.
  • Cellular Uptake : The ability of TFPP to penetrate cell membranes significantly affects its cytotoxicity.

Efficacy in Cancer Treatment

Research indicates that TFPP demonstrates significant potential in cancer therapy. A study involving breast cancer cell lines showed that TFPP could effectively induce apoptosis under low light conditions. The findings suggest that glycosylated derivatives of TFPP might enhance its uptake in cancer cells expressing glucose transporters, leading to increased therapeutic efficacy .

Case Study: Photodynamic Therapy in Murine Models

A notable study investigated the effects of TFPP in a murine model with intradermal LM3 tumors. Mice were treated with TFPP followed by light irradiation. Results indicated:

  • Tumor Regression : Significant reduction in tumor size was observed (from 3 mm to less than 1 mm in most cases).
  • Survival Rates : Animals treated with both TFPP and light exhibited higher survival rates compared to controls .

Interaction with Biological Systems

TFPP's interaction with various biological systems has been extensively studied:

  • Cell Membrane Interaction : The cationic nature of TFPP enhances its binding affinity to negatively charged cell membranes, facilitating cellular uptake.
  • Biofilm Inhibition : Preliminary studies suggest that TFPP can effectively inhibit biofilm formation in fungal species such as Candida albicans, showcasing its potential as an antifungal agent .

Comparative Efficacy

The following table summarizes the comparative efficacy of TFPP against other porphyrins used in PDT:

Porphyrin TypeEfficacy (%)Light Dose (J/cm²)Remarks
Meso-tetra (2,3,4-trifluorophenyl)89~81Effective against biofilms
Meso-tetra (4-N,N,N-trimethylanilinium)70290Tumor regression observed
Meso-tetra (pentafluorophenyl)75100Induces apoptosis in cancer cells

Q & A

Basic Research Question

  • UV-Vis Spectroscopy : Soret (∼420 nm) and Q-bands (500–700 nm) confirm π-π* transitions; fluorination redshifts absorption due to electron-withdrawing effects .
  • ¹H/¹³C NMR : Aromatic protons on fluorinated phenyl rings show distinct splitting patterns (e.g., para-F protons at δ 8.2–8.5 ppm) .
  • Resonance Raman Spectroscopy : Bands at 1,550–1,650 cm⁻¹ (C=C stretching) and 1,000–1,100 cm⁻¹ (C-F vibrations) validate fluorination .
  • X-ray Diffraction (XRD) : Resolves crystallographic symmetry and confirms meso-substitution patterns .

How does protonation state affect the photophysical properties and photostability of this porphyrin in aqueous media?

Advanced Research Question
Protonation at the pyrrolic nitrogen (e.g., in acidic conditions) alters the HOMO-LUMO gap, reducing fluorescence quantum yield but enhancing singlet oxygen (¹O₂) generation via intersystem crossing . For example, diprotonation in 0.1 M HCl increases ¹O₂ production by 30% compared to neutral pH, as shown in photodynamic therapy (PDT) studies using 9,10-diphenylanthracene (DPA) as a ¹O₂ trap . However, prolonged acidic exposure degrades the porphyrin macrocycle, necessitating pH-buffered systems (e.g., PBS at pH 7.4) for stability .

What experimental strategies resolve contradictions in reported photodynamic efficiency across studies?

Advanced Research Question
Discrepancies in ¹O₂ quantum yields (ΦΔ) often arise from:

  • Oxygen Concentration : Lower O₂ levels in hypoxic tumor models reduce ΦΔ by 40–60% .
  • Light Dose : Linearity between ΦΔ and light intensity (450–650 nm) must be calibrated using actinometry .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize charge-transfer states, increasing ΦΔ by 15% compared to nonpolar solvents .
    Standardized protocols (e.g., ISO 20785 for PDT agents) and internal controls (e.g., methylene blue as a ΦΔ reference) improve reproducibility .

How can this porphyrin be integrated into metal-organic frameworks (MOFs) for sensing applications?

Advanced Research Question
The trifluorophenyl groups enhance hydrophobicity, while carboxylate derivatives (e.g., via post-synthetic modification) enable coordination to metal nodes (e.g., Zr⁶⁺ or Pd²⁺) in MOFs . For O₂ sensing, Pd(II)-porphyrin MOFs exhibit phosphorescence quenching with a Stern-Volmer constant (Ksv) of 0.01–0.05 ppm⁻¹, depending on framework porosity . Stability in aqueous environments is achieved by crosslinking with polyvinyl alcohol (PVA) hydrogels .

What safety protocols are critical when handling meso-tetra(2,3,4-trifluorophenyl)porphine?

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact (GHS Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (respiratory irritation reported at >5 mg/m³) .
  • Storage : Desiccated at –20°C under argon to prevent oxidation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How do fluorination patterns influence aggregation behavior in biological media?

Advanced Research Question
Trifluorophenyl substituents reduce π-π stacking compared to non-fluorinated analogs, lowering aggregation in serum-containing media (e.g., 10% FBS). Dynamic light scattering (DLS) shows hydrodynamic diameters <50 nm at 10 µM concentration, critical for cellular uptake in PDT . However, at >100 µM, hydrophobic interactions dominate, forming aggregates (>200 nm) that reduce phototoxicity . Co-administration with surfactants (e.g., Cremophor EL, 0.1% w/v) mitigates this .

What computational methods predict the electronic structure and reactivity of this porphyrin?

Advanced Research Question
Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets accurately models frontier orbitals and excitation energies. Time-dependent DFT (TDDFT) predicts UV-Vis spectra within 10 nm of experimental values . For redox properties, the HOMO energy (–5.2 eV) correlates with oxidation potentials (–0.8 V vs. Ag/AgCl) . Fluorine’s electron-withdrawing effect lowers LUMO energy (–3.1 eV), enhancing electron-accepting capacity in donor-acceptor systems .

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